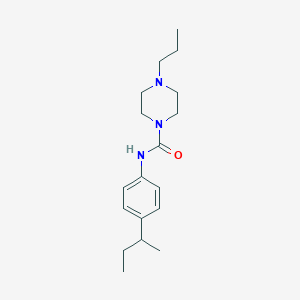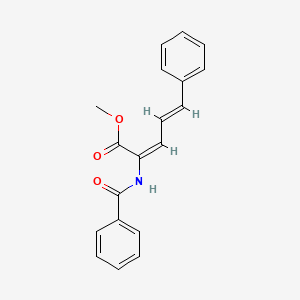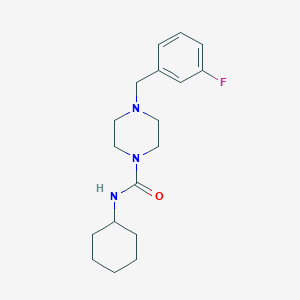![molecular formula C24H18ClFN2O3 B5484955 N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5484955.png)
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CFA and is a potent inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. In
作用机制
CFA exerts its biological effects by selectively inhibiting the N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide family of enzymes. N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide, CFA can modulate these cellular processes and exert its biological effects.
Biochemical and Physiological Effects
CFA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of synaptic transmission and plasticity, and immunomodulatory effects. Additionally, CFA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of CFA is its specificity for the N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide family of enzymes, making it a useful tool for studying the biological functions of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide. Additionally, CFA has been found to have low toxicity, making it a relatively safe compound to use in lab experiments.
However, one of the main limitations of CFA is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, CFA has been found to have poor bioavailability, which can limit its efficacy in vivo.
未来方向
There are several future directions for the study of CFA. One potential direction is the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide inhibitors based on the structure of CFA. Additionally, further studies are needed to elucidate the precise mechanisms by which CFA exerts its biological effects. Finally, the potential therapeutic applications of CFA in various diseases need to be further explored in preclinical and clinical studies.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide is a promising compound with potential applications in various fields, including cancer research, neuroscience, and immunology. Its specificity for the N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide family of enzymes and low toxicity make it a useful tool for studying the biological functions of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide. However, further studies are needed to fully elucidate the mechanisms by which CFA exerts its biological effects and to explore its potential therapeutic applications in various diseases.
合成方法
The synthesis of CFA involves the reaction of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid with 5-chloro-2-methoxyaniline in the presence of an appropriate coupling agent. The resulting product is then purified by column chromatography to obtain pure CFA.
科学研究应用
CFA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, CFA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CFA has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In neuroscience, CFA has been shown to modulate synaptic transmission and plasticity, making it a potential therapeutic target for various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, CFA has been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-30-23-11-8-19(25)13-22(23)28-24(29)18(14-27)12-16-6-9-20(10-7-16)31-15-17-4-2-3-5-21(17)26/h2-13H,15H2,1H3,(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPITWKWKNNRA-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-N-ethyl-4-(4-{[(1-piperidinylsulfonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5484875.png)
![6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5484879.png)

![5-amino-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5484888.png)
![2-({6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinyl}oxy)acetamide](/img/structure/B5484889.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5484906.png)

![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5484935.png)
![3-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5484938.png)
![2,6-dihydroxy-N-[(3-isobutylisoxazol-5-yl)methyl]benzamide](/img/structure/B5484941.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5484963.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B5484981.png)
![methyl 1-methyl-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5484991.png)